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molecular formula C6H6N4S B8470165 methyl-5-thiazol-2-yl-1H-[1,2,4]triazole

methyl-5-thiazol-2-yl-1H-[1,2,4]triazole

Cat. No. B8470165
M. Wt: 166.21 g/mol
InChI Key: VOKBFLGGGNYFLU-UHFFFAOYSA-N
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Patent
US08030304B2

Procedure details

To a mixture of methyl-5-thiazol-2-yl-1H-[1,2,4]triazole (6.55 g; 39 4 mmol) and dimethylformamide (32 mL), add N-bromosuccinimide (14 g, 78.8 mmol) in three portions over 1 h. Stir the mixture at 22° C. for 18 h and then add to water (300 mL) chilled to 0-5° C. Separate the aqueous layer and extract with methyl-t-butyl ether (2×200 mL). Combine the organic layers and wash with 7% aqueous sodium hydrogen carbonate (100 mL) and then dry over sodium sulfate. Filter and evaporate the solvent to afford the title compound (9.5 g, 93%). ES/MS m/z (79Br/81Br) 245/247 (M+1)+.
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[S:8][CH:9]=[CH:10][N:11]=2)=[N:5][CH:4]=[N:3]1.CN(C)C=O.[Br:17]N1C(=O)CCC1=O>O>[Br:17][C:9]1[S:8][C:7]([C:6]2[N:2]([CH3:1])[N:3]=[CH:4][N:5]=2)=[N:11][CH:10]=1

Inputs

Step One
Name
Quantity
6.55 g
Type
reactant
Smiles
CN1N=CN=C1C=1SC=CN1
Name
Quantity
32 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 22° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled to 0-5° C
CUSTOM
Type
CUSTOM
Details
Separate the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
extract with methyl-t-butyl ether (2×200 mL)
WASH
Type
WASH
Details
Combine the organic layers and wash with 7% aqueous sodium hydrogen carbonate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
evaporate the solvent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CN=C(S1)C1=NC=NN1C
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 969%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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